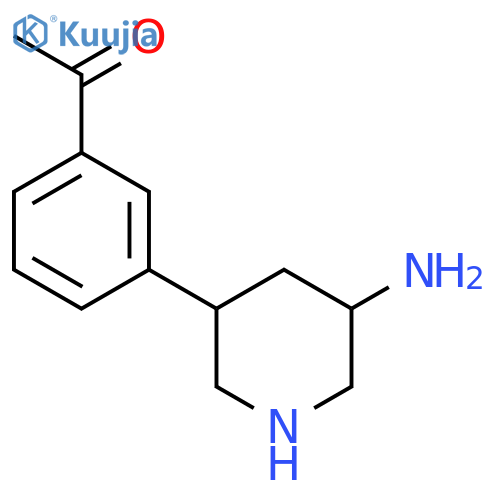Cas no 2171879-04-0 (1-3-(5-aminopiperidin-3-yl)phenylethan-1-one)
1-3-(5-アミノピペリジン-3-イル)フェニルエタン-1-オンは、有機合成中間体として重要な化合物です。その分子構造は、5-アミノピペリジン環とフェニルエタノン骨格が結合した特徴的な構造を有しており、医薬品開発や創薬研究において有用なビルディングブロックとしての潜在性を示します。特に、中枢神経系標的化合物の合成や生理活性分子の設計において、この化合物の剛直な骨格構造とアミノ基の反応性が利点となります。高い純度で合成可能であり、各種官能基変換への適性も良好であることから、多様な誘導体合成の出発物質としての利用が期待されます。

2171879-04-0 structure
商品名:1-3-(5-aminopiperidin-3-yl)phenylethan-1-one
1-3-(5-aminopiperidin-3-yl)phenylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-3-(5-aminopiperidin-3-yl)phenylethan-1-one
- 1-[3-(5-aminopiperidin-3-yl)phenyl]ethan-1-one
- EN300-1477194
- 2171879-04-0
-
- インチ: 1S/C13H18N2O/c1-9(16)10-3-2-4-11(5-10)12-6-13(14)8-15-7-12/h2-5,12-13,15H,6-8,14H2,1H3
- InChIKey: IPXBMZFTKIKXKY-UHFFFAOYSA-N
- ほほえんだ: O=C(C)C1=CC=CC(=C1)C1CNCC(C1)N
計算された属性
- せいみつぶんしりょう: 218.141913202g/mol
- どういたいしつりょう: 218.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
1-3-(5-aminopiperidin-3-yl)phenylethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1477194-5000mg |
1-[3-(5-aminopiperidin-3-yl)phenyl]ethan-1-one |
2171879-04-0 | 5000mg |
$3520.0 | 2023-09-28 | ||
| Enamine | EN300-1477194-1000mg |
1-[3-(5-aminopiperidin-3-yl)phenyl]ethan-1-one |
2171879-04-0 | 1000mg |
$1214.0 | 2023-09-28 | ||
| Enamine | EN300-1477194-10000mg |
1-[3-(5-aminopiperidin-3-yl)phenyl]ethan-1-one |
2171879-04-0 | 10000mg |
$5221.0 | 2023-09-28 | ||
| Enamine | EN300-1477194-250mg |
1-[3-(5-aminopiperidin-3-yl)phenyl]ethan-1-one |
2171879-04-0 | 250mg |
$1117.0 | 2023-09-28 | ||
| Enamine | EN300-1477194-0.5g |
1-[3-(5-aminopiperidin-3-yl)phenyl]ethan-1-one |
2171879-04-0 | 0.5g |
$1165.0 | 2023-06-06 | ||
| Enamine | EN300-1477194-0.05g |
1-[3-(5-aminopiperidin-3-yl)phenyl]ethan-1-one |
2171879-04-0 | 0.05g |
$1020.0 | 2023-06-06 | ||
| Enamine | EN300-1477194-500mg |
1-[3-(5-aminopiperidin-3-yl)phenyl]ethan-1-one |
2171879-04-0 | 500mg |
$1165.0 | 2023-09-28 | ||
| Enamine | EN300-1477194-5.0g |
1-[3-(5-aminopiperidin-3-yl)phenyl]ethan-1-one |
2171879-04-0 | 5g |
$3520.0 | 2023-06-06 | ||
| Enamine | EN300-1477194-50mg |
1-[3-(5-aminopiperidin-3-yl)phenyl]ethan-1-one |
2171879-04-0 | 50mg |
$1020.0 | 2023-09-28 | ||
| Enamine | EN300-1477194-0.25g |
1-[3-(5-aminopiperidin-3-yl)phenyl]ethan-1-one |
2171879-04-0 | 0.25g |
$1117.0 | 2023-06-06 |
1-3-(5-aminopiperidin-3-yl)phenylethan-1-one 関連文献
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
2171879-04-0 (1-3-(5-aminopiperidin-3-yl)phenylethan-1-one) 関連製品
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
